1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[3-(4-CHLORO-3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of the oxadiazole ring and the chloro-fluoro phenyl group adds to its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of 1-{[3-(4-CHLORO-3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the chloro-fluoro phenyl group: This step often involves a nucleophilic aromatic substitution reaction.
Construction of the quinazoline core: This can be synthesized by cyclization reactions involving appropriate precursors such as anthranilic acid derivatives.
Final assembly: The final step involves coupling the oxadiazole and quinazoline intermediates under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
1-{[3-(4-CHLORO-3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts (e.g., palladium for coupling reactions), and specific temperature and pressure conditions.
Scientific Research Applications
1-{[3-(4-CHLORO-3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-{[3-(4-CHLORO-3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the oxadiazole and quinazoline rings suggests potential interactions with nucleic acids or proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-{[3-(4-CHLORO-3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE include:
Quinazoline derivatives: These compounds share the quinazoline core and may exhibit similar biological activities.
Oxadiazole derivatives: Compounds with the oxadiazole ring can have similar chemical reactivity and applications.
Chloro-fluoro phenyl compounds: These compounds share the chloro-fluoro phenyl group and may have similar chemical properties.
The uniqueness of 1-{[3-(4-CHLORO-3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE lies in the combination of these structural features, which may result in unique chemical and biological properties.
Properties
Molecular Formula |
C19H14ClFN4O3 |
---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
1-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethylquinazoline-2,4-dione |
InChI |
InChI=1S/C19H14ClFN4O3/c1-2-24-18(26)12-5-3-4-6-15(12)25(19(24)27)10-16-22-17(23-28-16)11-7-8-13(20)14(21)9-11/h3-9H,2,10H2,1H3 |
InChI Key |
MNMODJHHXHUAJP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.